molecular formula C16H12Cl2N4S B12057645 4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-66-2

4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057645
CAS No.: 478255-66-2
M. Wt: 363.3 g/mol
InChI Key: CFURSHNXVYTPIO-DJKKODMXSA-N
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Description

4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorobenzylidene group, a tolyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the triazole derivative with 2,3-dichlorobenzaldehyde under acidic or basic conditions.

    Attachment of the Tolyl Group: The tolyl group can be introduced through a substitution reaction using appropriate tolyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential use in developing new drugs.

Medicine

In medicine, the compound can be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The dichlorobenzylidene and tolyl groups can enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-((2,3-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a tolyl group.

    4-((2,3-Dichlorobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The uniqueness of 4-((2,3-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which can result in distinct biological and chemical properties. The meta-tolyl group can influence the compound’s reactivity and binding interactions differently compared to other similar compounds.

Properties

CAS No.

478255-66-2

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4S/c1-10-4-2-5-11(8-10)15-20-21-16(23)22(15)19-9-12-6-3-7-13(17)14(12)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

CFURSHNXVYTPIO-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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